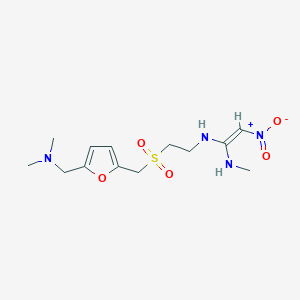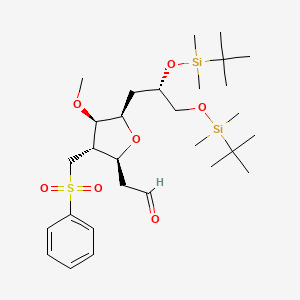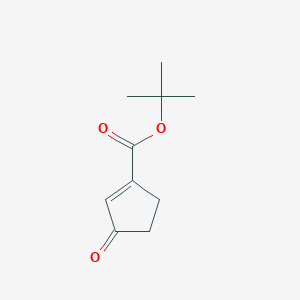
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is a chemical compound known for its unique structural properties and significant applications in various fields of scientific research. This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenylaceticanhydride moiety, which contribute to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride typically involves the reaction of alpha-methoxy-alpha-(trifluoromethyl)phenylacetic acid with acetic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods typically utilize advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of automated systems ensures consistent product quality and high yield.
化学反应分析
Types of Reactions
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the anhydride to alcohols or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
- alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid
- alpha-Methoxy-alpha-(trifluoromethyl)phenylacetate
- alpha-Methoxy-alpha-(trifluoromethyl)benzyl alcohol
Uniqueness
(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylaceticanhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid, ester, and alcohol counterparts
属性
分子式 |
C18H12F6O5 |
|---|---|
分子量 |
422.3 g/mol |
IUPAC 名称 |
[(2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoyl] (2S)-3,3,3-trifluoro-2-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C18H12F6O5/c19-17(20,21)15(27,11-7-3-1-4-8-11)13(25)29-14(26)16(28,18(22,23)24)12-9-5-2-6-10-12/h1-10,27-28H/t15-,16-/m0/s1 |
InChI 键 |
FODRGPZKPKPAGP-HOTGVXAUSA-N |
手性 SMILES |
C1=CC=C(C=C1)[C@](C(=O)OC(=O)[C@@](C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |
规范 SMILES |
C1=CC=C(C=C1)C(C(=O)OC(=O)C(C2=CC=CC=C2)(C(F)(F)F)O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![sodium;4-[(2Z)-2-[(2Z)-2-[3-[(E)-2-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-isothiocyanatophenyl)sulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B13139666.png)



![1,8-Bis[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B13139695.png)

![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
![2,8-Diazaspiro[4.5]dec-1-en-1-amine dihydrochloride](/img/structure/B13139719.png)


![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)

